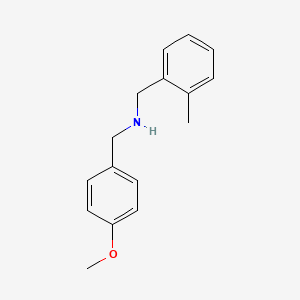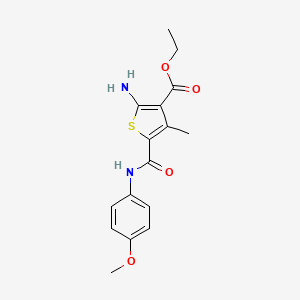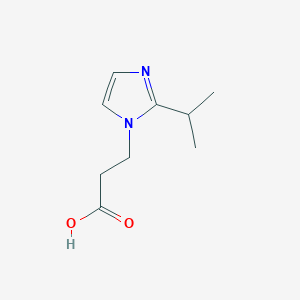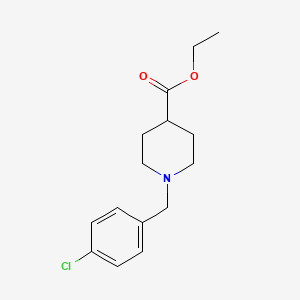![molecular formula C14H14O B1300070 (3'-甲基-[1,1'-联苯]-4-基)甲醇 CAS No. 773872-33-6](/img/structure/B1300070.png)
(3'-甲基-[1,1'-联苯]-4-基)甲醇
描述
3'-Methyl-[1,1'-biphenyl]-4-yl)methanol, also known as 3-Methylbiphenyl-4-ol, is a synthetic organic compound used in a variety of scientific research applications. It is a colorless liquid with a faint odor, and is a member of the biphenyl family. 3-Methylbiphenyl-4-ol is used in the synthesis of important compounds such as pharmaceuticals, dyes, and fragrances, and is also used in the study of biological processes.
科学研究应用
化工行业
这种化合物在化工行业中占据着至关重要的地位,它是一种高度通用的构建块,用于生产无数日常生活用品 . 它用于生产油漆、地毯、塑料等 .
燃料应用
甲醇是一种相关化合物,在全球范围内越来越多地应用于许多创新应用中,以满足我们不断增长的能源需求 . 我们使用甲醇为我们的汽车、卡车、船舶、锅炉、炉灶和窑炉提供燃料 . (3'-甲基-[1,1'-联苯]-4-基)甲醇可能具有类似的应用。
清洁能源
甲醇被认为是一种清洁且可持续的燃料,而不仅仅是一种石油化工产品 . 它固有的清洁燃烧特性在陆地/海洋车辆燃烧时产生更低的排放(同时提高燃油效率) . 当由可再生原料(如捕获的 CO2 或废物)制成时,甲醇成为一种与气候变化政策一致的净碳中和燃料,以降低温室气体排放 . (3'-甲基-[1,1'-联苯]-4-基)甲醇有可能以类似的方式使用。
制药
(3'-甲基-[1,1'-联苯]-4-基)甲醇是一种在科学研究中具有多种应用的化合物. 它拥有独特的特性,使其能够应用于包括制药在内的各个领域.
有机合成
该化合物还用于有机合成. 它的独特结构使其成为合成复杂有机分子的宝贵成分。
材料科学
作用机制
Target of Action
The primary targets of (3’-Methyl-[1,1’-biphenyl]-4-yl)methanol, also known as [4-(3-methylphenyl)phenyl]methanol, are the Programmed Cell Death-1 (PD-1) and its ligand (PD-L1) . These proteins play a crucial role in the immune system’s regulation, particularly in the prevention of autoimmunity and in the regulation of immune responses to infections .
Mode of Action
(3’-Methyl-[1,1’-biphenyl]-4-yl)methanol interacts with its targets, PD-1 and PD-L1, by inhibiting their interaction . This inhibition prevents the downregulation of the immune response, thereby enhancing the body’s ability to detect and destroy cancer cells .
Biochemical Pathways
The compound affects the PD-1/PD-L1 pathway . This pathway is involved in the immune system’s response to cancer cells. By inhibiting the interaction between PD-1 and PD-L1, the compound prevents the downregulation of the immune response, allowing the immune system to more effectively target and destroy cancer cells .
Pharmacokinetics
It is known that biphenyl derivatives, such as this compound, have advantages oforal bioavailability , high tumor penetration , and better pharmacokinetic properties .
Result of Action
The result of the compound’s action is an enhanced immune response to cancer cells. By inhibiting the interaction between PD-1 and PD-L1, the compound allows the immune system to more effectively recognize and destroy cancer cells .
生化分析
Biochemical Properties
(3’-Methyl-[1,1’-biphenyl]-4-yl)methanol plays a significant role in biochemical reactions, particularly those involving aromatic compounds. It interacts with enzymes such as cytochrome P450, which is responsible for the oxidation of organic substances. The hydroxyl group in (3’-Methyl-[1,1’-biphenyl]-4-yl)methanol allows it to form hydrogen bonds with amino acid residues in enzyme active sites, facilitating its metabolism and subsequent biochemical reactions .
Cellular Effects
(3’-Methyl-[1,1’-biphenyl]-4-yl)methanol influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to modulate the activity of transcription factors, leading to changes in gene expression profiles. Additionally, (3’-Methyl-[1,1’-biphenyl]-4-yl)methanol affects cellular metabolism by altering the activity of key metabolic enzymes, thereby impacting energy production and biosynthetic pathways .
Molecular Mechanism
The molecular mechanism of (3’-Methyl-[1,1’-biphenyl]-4-yl)methanol involves its binding interactions with biomolecules. The compound can act as an inhibitor or activator of enzymes, depending on the context of the reaction. For instance, (3’-Methyl-[1,1’-biphenyl]-4-yl)methanol can inhibit the activity of certain kinases by competing with ATP for binding sites, leading to reduced phosphorylation of target proteins. This inhibition can result in downstream effects on cell signaling and gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (3’-Methyl-[1,1’-biphenyl]-4-yl)methanol have been studied over various time periods. The compound exhibits stability under standard laboratory conditions, but it can degrade over extended periods, especially when exposed to light and oxygen. Long-term studies have shown that (3’-Methyl-[1,1’-biphenyl]-4-yl)methanol can have sustained effects on cellular function, including alterations in cell proliferation and differentiation .
Dosage Effects in Animal Models
The effects of (3’-Methyl-[1,1’-biphenyl]-4-yl)methanol vary with different dosages in animal models. At low doses, the compound has been found to enhance certain cellular functions, such as increased metabolic activity and improved stress response. At high doses, (3’-Methyl-[1,1’-biphenyl]-4-yl)methanol can exhibit toxic effects, including oxidative stress and apoptosis. These adverse effects highlight the importance of dosage optimization in therapeutic applications .
Metabolic Pathways
(3’-Methyl-[1,1’-biphenyl]-4-yl)methanol is involved in several metabolic pathways, primarily those related to the metabolism of aromatic compounds. It is metabolized by enzymes such as cytochrome P450, which catalyzes its oxidation to form various metabolites. These metabolites can further participate in biochemical reactions, influencing metabolic flux and altering metabolite levels within cells .
Transport and Distribution
Within cells and tissues, (3’-Methyl-[1,1’-biphenyl]-4-yl)methanol is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its movement across cellular membranes and its accumulation in particular cellular compartments. The distribution of (3’-Methyl-[1,1’-biphenyl]-4-yl)methanol can impact its bioavailability and efficacy in biochemical processes .
Subcellular Localization
The subcellular localization of (3’-Methyl-[1,1’-biphenyl]-4-yl)methanol is influenced by targeting signals and post-translational modifications. The compound can be directed to specific organelles, such as the mitochondria or endoplasmic reticulum, where it exerts its biochemical effects. The localization of (3’-Methyl-[1,1’-biphenyl]-4-yl)methanol within these compartments can modulate its activity and function, contributing to its overall impact on cellular processes .
属性
IUPAC Name |
[4-(3-methylphenyl)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O/c1-11-3-2-4-14(9-11)13-7-5-12(10-15)6-8-13/h2-9,15H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWWJGVBHUYQLEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CC=C(C=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60362691 | |
| Record name | (3'-Methyl[1,1'-biphenyl]-4-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60362691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
773872-33-6 | |
| Record name | (3'-Methyl[1,1'-biphenyl]-4-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60362691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![4-[(4-Methyl-1,3-benzothiazol-2-yl)amino]-4-oxobutanoic acid](/img/structure/B1300001.png)




![1-[2-(2-Bromophenoxy)ethyl]piperidine](/img/structure/B1300023.png)





